molecular formula C20H13ClN2S B2382140 (E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile CAS No. 333319-17-8

(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile

Cat. No.: B2382140
CAS No.: 333319-17-8
M. Wt: 348.85
InChI Key: QHWWUBQCHJDPMP-RVDMUPIBSA-N
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Description

(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H13ClN2S and its molecular weight is 348.85. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A compound closely related to (E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile has been studied for its antimycobacterial activity. In a synthesis and antimycobacterial activity study, researchers found that derivatives like these exhibited modest growth inhibition of Mycobacterium tuberculosis, providing insights into structure-activity relationships in the antitubercular field (Sanna et al., 2002).

Anticancer and Antimicrobial Agents

Compounds similar to the one have been synthesized and evaluated for their anticancer and antimicrobial properties. One study synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines and found that they possess significant anticancer activity against various cancer cell lines, as well as notable antibacterial and antifungal activities (Katariya et al., 2021). Another research synthesized benzothiazole derivatives and evaluated their antitumor activity in vitro, finding substantial anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antioxidant Activities

In a study, novel pyrrolo[2,1-b][1,3]benzothiazoles and other related compounds were synthesized and showed high antioxidant activity. These compounds also exhibited higher antimicrobial and anticancer activity compared to standard drugs, suggesting their potential in pharmaceutical applications (Al-Mutairi et al., 2022).

Anti-inflammatory and Analgesic Properties

Research into thiazole/oxazole substituted benzothiazole derivatives indicated that these compounds have anti-inflammatory and analgesic effects. One study showed that certain derivatives were more active than reference drugs in tests on albino rats (Kumar & Singh, 2020).

Molecular Docking and Structural Studies

Several studies have focused on molecular docking and structural elucidation of similar compounds. These studies offer insights into the molecular interactions and potential biological activities of these compounds, which are valuable for drug design and development (Naveen et al., 2018), (Venil et al., 2021).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2S/c21-16-8-5-13(6-9-16)11-15(12-22)20-23-19-17-4-2-1-3-14(17)7-10-18(19)24-20/h1-6,8-9,11H,7,10H2/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWWUBQCHJDPMP-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)C(=CC4=CC=C(C=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)/C(=C/C4=CC=C(C=C4)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.